molecular formula C7H8BrNO B6160746 (4-bromo-6-methylpyridin-3-yl)methanol CAS No. 1805551-36-3

(4-bromo-6-methylpyridin-3-yl)methanol

Cat. No.: B6160746
CAS No.: 1805551-36-3
M. Wt: 202
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-6-methylpyridin-3-yl)methanol can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This reaction is typically catalyzed by palladium and requires specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound often involve optimized synthetic routes to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-bromo-6-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-bromo-6-methylpyridine-3-carboxylic acid, while substitution of the bromine atom with an amine can produce 4-amino-6-methylpyridin-3-yl)methanol .

Mechanism of Action

The mechanism of action of (4-bromo-6-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-bromo-6-methylpyridin-3-yl)methanol include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of both the bromine atom and the hydroxyl group on the pyridine ring. This unique combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-bromo-6-methylpyridin-3-yl)methanol involves the conversion of 4-bromo-6-methylpyridine to the corresponding aldehyde, followed by reduction to the alcohol using a reducing agent.", "Starting Materials": [ "4-bromo-6-methylpyridine", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: 4-bromo-6-methylpyridine is reacted with acetic acid and sodium hydroxide to form the corresponding aldehyde.", "Step 2: The aldehyde is then reduced to the alcohol using sodium borohydride as the reducing agent.", "Step 3: The resulting alcohol is purified by recrystallization from methanol and water." ] }

CAS No.

1805551-36-3

Molecular Formula

C7H8BrNO

Molecular Weight

202

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.